4-Chlorocatechol
Overview
Description
4-Chlorocatechol is a chlorocatechol that is catechol substituted by a chloro group at position 4. It has a role as a bacterial xenobiotic metabolite . It is a major degradation product of 4-chloro-2-aminophenol (4C2AP) and is also a substrate for catechol 1,2-dioxygenases and chlorocatechol dioxygenase .
Synthesis Analysis
The degradation pathways for 4-chlorocatechol were successfully reconstructed by the optimization, synthesis, and assembly of functional genes from different strains . The degradation of 4-chlorocatechol was catalyzed by the cphA-I enzyme .Molecular Structure Analysis
The crystal structure of the 4-chlorocatechol 1,2-dioxygenase from the Gram-positive bacterium Rhodococcus opacus (erythropolis) 1CP, a Fe(III) ion-containing enzyme involved in the aerobic biodegradation of chloroaromatic compounds, has been solved .Chemical Reactions Analysis
4-Chlorocatechol undergoes various chemical reactions. The TiO2-mediated photocatalytic degradation of 4-chlorocatechol is studied as a branch of the degradation of 4-chlorophenol . The major product is hydroxylation to form 5-chloro-1,2,4-benzenetriol .Physical And Chemical Properties Analysis
4-Chlorocatechol has a molecular weight of 144.55 g/mol . It is a member of monochlorobenzenes and a chlorocatechol .Scientific Research Applications
1. Environmental Remediation through Radiolysis
4-Chlorocatechol (4-CC) has been studied for its degradation using ionizing radiation, particularly with radioactive Co-60. This research has shown that 4-CC, along with other chlorophenols, can be effectively destroyed through water radiolysis, indicating a potential application for environmental remediation of aqueous media containing these pollutants (Alkhuraiji & Alkhuraiji, 2019).
2. Sonolysis in Aqueous Solutions
The sonolysis (decomposition by ultrasonic irradiation) of 4-chlorophenol (4-CP), with 4-CC as a major intermediate, has been studied under various conditions. This research provides insights into how 4-CC and other compounds degrade in ultrasonically treated aqueous solutions, which is relevant for water treatment technologies (Jiang, Pétrier, & Waite, 2006).
3. Degradation via High Voltage Discharge
Investigations into the degradation of 4-CP, with 4-CC as an intermediate, in a pulsed high voltage discharge system have revealed important parameters for effective pollutant removal. This study contributes to understanding the role of 4-CC in advanced oxidation processes for water treatment (Lei et al., 2007).
4. Electrochemical Oxidation for Wastewater Treatment
The electrochemical degradation of related compounds like 4-chloroguaiacol (4-CG), producing 4-CC among other products, has been explored. This research offers insights into how electrochemical methods can be used for the degradation of chlorinated compounds in wastewater treatment (Samet et al., 2006).
5. Photocatalytic Degradation Pathways
Studies on the photocatalytic degradation of 4-chlorocatechol using TiO2 have identified various intermediates and proposed degradation pathways. This research enhances our understanding of photocatalytic processes for the treatment of water contaminated with chlorinated compounds (Li, Cubbage, & Jenks, 1999).
6. Transformation by Soil and Water Microorganisms
Research has shown that 4-CC can be transformed by enzymes in the 3-oxoadipate pathway, commonly found in soil and water microorganisms. This indicates the potential for bioremediation of environments contaminated with chloroaromatics (Blasco et al., 1995).
7. TiO2 Modified with Gold Nanoparticles
The degradation of 4-chlorophenol using TiO2 modified with gold nanoparticles, with 4-CC as an observed intermediate, suggests new photocatalytic materials for environmental applications (Orlov et al., 2004).
8. Photoelectrochemical Degradation at TiO2 Electrodes
Investigations into the photoelectrochemical degradation of 4-CC at TiO2 electrodes have provided insights into how adsorption and photoreactivity interplay in such processes, relevant for water purification methods (Kesselman, Lewis, & Hoffmann, 1997).
Safety And Hazards
Future Directions
The degradation pathways for 4-chlorocatechol were successfully reconstructed by the optimization, synthesis, and assembly of functional genes from different strains . These pathways can be used to construct pollution remediation-engineered bacteria, and the related technologies may be applied to construct complete degradation pathways for complex organic hazardous materials .
properties
IUPAC Name |
4-chlorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOBYPKUYODHDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022176 | |
Record name | 4-Chlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Chlorocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Chlorocatechol | |
CAS RN |
2138-22-9 | |
Record name | 4-Chlorocatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2138-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloropyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROCATECHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I01EXU3P3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Chlorocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
Record name | 4-Chlorocatechol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041810 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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